molecular formula C8H9ClFNO2S B2443136 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride CAS No. 2375273-49-5

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride

Cat. No.: B2443136
CAS No.: 2375273-49-5
M. Wt: 237.67
InChI Key: QBXNMQLDAGLPDN-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methylsulfanyl group attached to a benzoic acid core, with the hydrochloride form enhancing its solubility and stability.

Properties

IUPAC Name

5-amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2S.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXNMQLDAGLPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of the amino group through nitration followed by reduction, the fluorine atom via halogenation, and the methylsulfanyl group through thiolation reactions. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid; hydrochloride serves as a building block in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it valuable in developing new compounds.

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets enables researchers to explore its role in biological processes.

Medicine

Research indicates potential therapeutic properties, particularly:

  • Anti-inflammatory Activities: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties: Studies suggest that it may inhibit tumor growth by targeting specific receptors involved in cancer progression .

Case Studies and Research Findings

Numerous studies have highlighted the applications of 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid; hydrochloride:

Study Focus Area Findings
Cancer TreatmentDemonstrated efficacy in reactivating immune responses against tumors through modulation of prostaglandin receptors EP2 and EP4.
Enzymatic InhibitionShowed potential as an inhibitor in enzymatic assays, impacting metabolic pathways relevant to disease states.
Antimicrobial ActivityExhibited comparable biological activity against various bacterial strains when tested alongside standard antibiotics.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluorine, and methylsulfanyl groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 4-Methylsulfanylbenzoic acid
  • 5-Amino-2-fluorobenzoic acid

Uniqueness

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and methylsulfanyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

5-Amino-2-fluoro-4-methylsulfanylbenzoic acid hydrochloride is derived from the modification of benzoic acid derivatives, which often exhibit diverse biological activities. The synthesis typically involves the introduction of fluorine and amino groups, which can enhance the compound's bioactivity and solubility.

Synthesis Overview

The synthesis can be achieved through various methods including:

  • Reduction of Nitro Compounds : Utilizing potassium permanganate for oxidation followed by reduction processes.
  • Amidation Reactions : Employing acyl chlorides or anhydrides to form amides from corresponding amines.

Biological Activity

The biological activity of 5-amino-2-fluoro-4-methylsulfanylbenzoic acid hydrochloride has been explored in several studies, indicating its potential as an antimicrobial and antifungal agent.

Antifungal Activity

Recent studies have highlighted its efficacy against specific strains of fungi, particularly Fusarium oxysporum, a pathogen known to affect various crops. The compound demonstrated a notable inhibitory concentration (IC50) value, suggesting significant antifungal properties.

Compound IC50 (mM)
5-Amino-2-fluoro-4-methylsulfanylbenzoic acid0.70 ± 0.16
Control (Epoxiconazole)0.06 ± 0.02

The IC50 value indicates the concentration at which the compound inhibits 50% of fungal growth, demonstrating that modifications in the chemical structure can lead to enhanced antifungal activity .

Antibacterial Activity

In contrast to its antifungal properties, preliminary tests for antibacterial activity against Agrobacterium tumefaciens and Pectobacterium carotovorum showed no significant effects. This suggests that while the compound may be effective against certain fungal pathogens, its antibacterial efficacy may be limited or absent .

The mechanisms underlying the biological activity of 5-amino-2-fluoro-4-methylsulfanylbenzoic acid hydrochloride are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to interfere with metabolic pathways in fungi.
  • Disruption of Cell Membrane Integrity : The presence of fluorine and sulfur groups may enhance the compound's ability to disrupt microbial cell membranes.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological implications of this compound:

  • Antifungal Efficacy Study : A study evaluated various derivatives of benzoic acid, including 5-amino-2-fluoro-4-methylsulfanylbenzoic acid, against Fusarium oxysporum. The results indicated that structural modifications significantly influenced antifungal potency .
  • Pharmacological Evaluation : Research has suggested that compounds with similar structures can act as inhibitors for specific kinases involved in cancer progression, highlighting a potential avenue for therapeutic applications in oncology .
  • Fluorescent Labeling Applications : The compound's fluorescent properties have been explored for use in imaging techniques within cellular biology, allowing for non-invasive studies of biological processes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid; hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amidation, followed by hydrochlorination. For example:

Fluorination : Introduce fluorine at the 2-position using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .

Methylsulfanyl Group Incorporation : React with methanethiol or its derivatives in the presence of a base (e.g., K₂CO₃) .

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous conditions to precipitate the hydrochloride salt .

  • Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) and monitor purity via HPLC with UV detection (λ = 254 nm) or LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR) .
  • X-ray Crystallography : For absolute configuration determination (if crystalline) .
  • Purity Assessment :
  • HPLC with PDA Detector : Quantify impurities using C18 columns and gradient elution .
  • Elemental Analysis : Verify stoichiometry of C, H, N, S, and Cl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for the synthesis of this compound?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates or side products (e.g., dehalogenated or oxidized derivatives) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint rate-limiting steps .

Q. What strategies are recommended for assessing the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Photostability : Expose to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC .
  • Humidity Sensitivity : Store samples in controlled humidity chambers (e.g., 40°C/75% RH) and assess hygroscopicity using dynamic vapor sorption (DVS) .

Q. How can the biological activity of this compound be evaluated in antimicrobial assays?

  • Methodological Answer :

  • In Vitro Microbial Testing :

MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Time-Kill Studies : Measure bactericidal activity over 24 hours at 2× MIC .

  • Mechanistic Probes :
  • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays .

Q. What computational approaches are suitable for studying its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., DHFR or kinase targets) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. chloro) on bioactivity using MOE or RDKit .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride fumes .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.